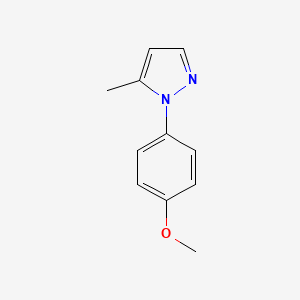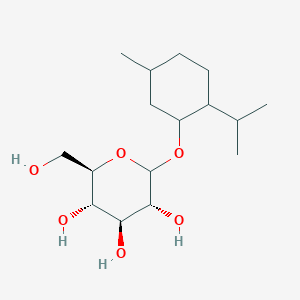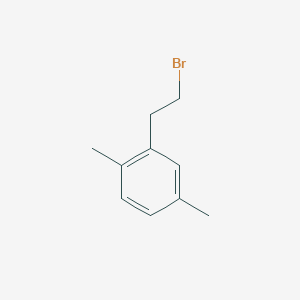
2-(2-Bromoethyl)-1,4-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)-1,4-dimethylbenzene is an organic compound that belongs to the class of aryl bromides. It consists of a benzene ring substituted with two methyl groups and a bromoethyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-Bromoethyl)-1,4-dimethylbenzene typically involves the bromination of 1,4-dimethylbenzene (p-xylene) with a suitable brominating agent. One common method is the anti-Markovnikov addition of hydrogen bromide to styrene derivatives, using specific reagents and catalysts like azobisisobutyronitrile in n-heptane solvent . The reaction conditions, including temperature and duration, are optimized to achieve high yields.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of hydrogen bromide gas to a solution of 1,4-dimethylbenzene under light irradiation, typically using an LED or mercury lamp with a wavelength of 365 nm . This method ensures efficient bromination while minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst is used for reduction reactions.
Major Products Formed
Substitution: Formation of ethyl-substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of ethyl-substituted benzene.
Scientific Research Applications
2-(2-Bromoethyl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Utilized in the development of antimicrobial agents and β-peptidomimetics.
Industry: Employed in the production of flame retardants and fragrances.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-1,4-dimethylbenzene involves its reactivity as an aryl bromide. In electrophilic aromatic substitution reactions, the bromine atom acts as a leaving group, allowing the formation of a positively charged benzenonium intermediate . This intermediate can then undergo further reactions, such as nucleophilic attack or elimination, to form various substituted benzene derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethyl ether: An organobromine compound used in the manufacture of pharmaceuticals and crown ethers.
2-Bromoethyl acrylate: Utilized in curable and reactive polymers due to the presence of reactive bromine.
(2-Bromoethyl)triphenylphosphonium bromide: Used as a pharmaceutical intermediate.
Uniqueness
2-(2-Bromoethyl)-1,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form diverse products highlights its versatility compared to other similar compounds.
Properties
CAS No. |
28081-38-1 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.11 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H13Br/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
SZXOBNVFLIZUAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B12440490.png)
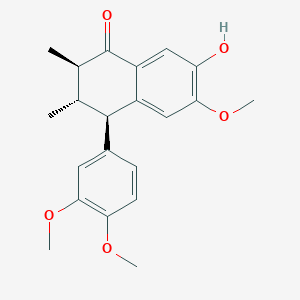
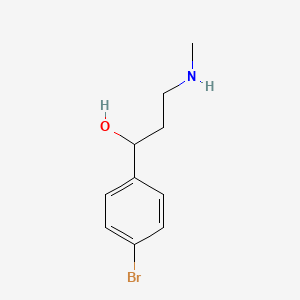
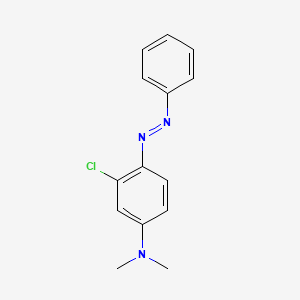
![[(2R,3aR)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12440508.png)
![(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid](/img/structure/B12440514.png)
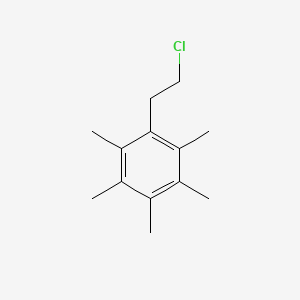

![4-[(Cyclohexylmethyl)amino]-3-methylphenol](/img/structure/B12440532.png)
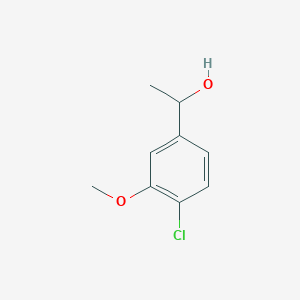
![Thieno[3,2-c]pyridin-6-amine](/img/structure/B12440541.png)
![2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid](/img/structure/B12440549.png)
